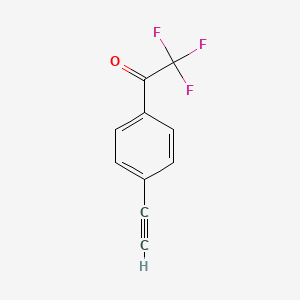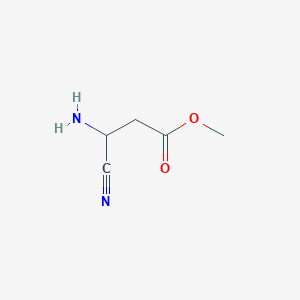![molecular formula C9H16ClNO B13519124 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of nitrogen and oxygen atoms within its molecular framework, which contributes to its distinct chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride typically involves organic synthesis techniques. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ether or chloroform, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is typically obtained as a white to pale yellow crystalline solid.
Chemical Reactions Analysis
Types of Reactions
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : Lacks the hydroxyl group present in 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Contains an oxygen atom in place of one of the carbon atoms in the spirocyclic structure.
Uniqueness
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features imparts distinct chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
8-azadispiro[3.1.36.14]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-7-1-8(2-7)3-9(4-8)5-10-6-9;/h7,10-11H,1-6H2;1H |
InChI Key |
KHFBBETZXGXFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC3(C2)CNC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



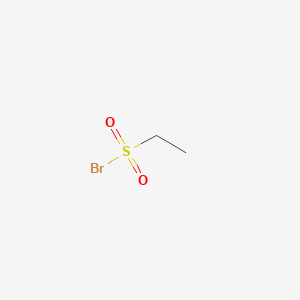
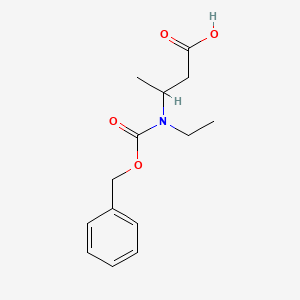
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

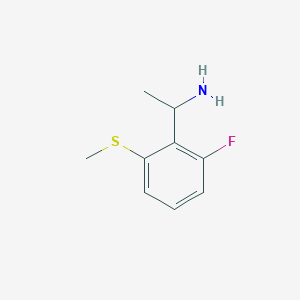
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
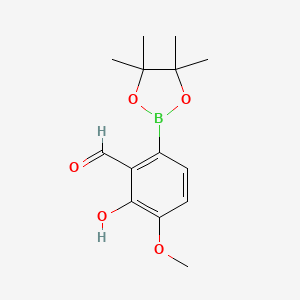

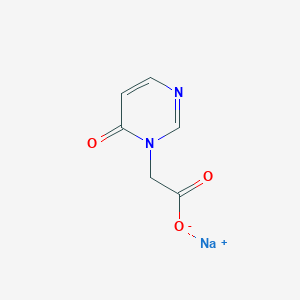
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
